molecular formula C8H10BBrO2 B6306030 5-Brom-2,4-dimethylphenylboronic acid CAS No. 854662-84-3

5-Brom-2,4-dimethylphenylboronic acid

Cat. No.: B6306030
CAS No.: 854662-84-3
M. Wt: 228.88 g/mol
InChI Key: YOMQBBPILMACMT-UHFFFAOYSA-N
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Description

Significance of Arylboronic Acids as Versatile Synthetic Intermediates

The significance of arylboronic acids lies in their ability to serve as nucleophilic partners in a multitude of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. youtube.com This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis, by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. youtube.comlibretexts.org The wide availability of both coupling partners and the exceptional functional group tolerance of the reaction have made it a favored method for the synthesis of biaryls, styrenes, and poly-olefins. Beyond their role in C-C bond formation, arylboronic acids can also participate in the formation of carbon-heteroatom bonds, further expanding their synthetic utility. organic-chemistry.org

Overview of Key Reaction Classes Employing Arylboronic Acids

The reactivity of arylboronic acids extends beyond the well-known Suzuki-Miyaura coupling. They are key substrates in a variety of other important transformations, including:

Chan-Lam Coupling: This reaction enables the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling arylboronic acids with amines or alcohols, respectively.

Liebeskind-Srogl Coupling: This transformation involves the reaction of a thioester with a boronic acid to form a ketone, providing a valuable tool for carbonyl synthesis.

Oxidation: Arylboronic acids can be oxidized to the corresponding phenols, offering a mild and efficient method for introducing a hydroxyl group onto an aromatic ring.

Halogenation: The boronic acid moiety can be replaced with a halogen (e.g., bromine, iodine) in a process known as halodeboronation, which is useful for the regioselective synthesis of aryl halides. nih.gov

The general catalytic cycle for many of these palladium-catalyzed reactions involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

Research Context of 5-Brom-2,4-dimethylphenylboronic Acid within Halogenated Arylboronic Acid Chemistry

Halogenated arylboronic acids, such as 5-Bromo-2,4-dimethylphenylboronic acid, represent a particularly interesting subclass of these versatile reagents. The presence of a halogen atom, in this case, bromine, provides a reactive handle for further synthetic transformations. This dual functionality—the boronic acid for cross-coupling and the halogen for subsequent reactions—makes these compounds valuable building blocks for the synthesis of multi-substituted aromatic compounds.

The bromine atom on the phenyl ring is an electrophilic site that can participate in a second, independent cross-coupling reaction. This allows for the sequential and regioselective introduction of different aryl or other organic groups onto the aromatic core. The methyl groups at the 2- and 4-positions introduce steric and electronic effects that can influence the reactivity of both the boronic acid and the bromo-substituent, potentially leading to unique selectivity in certain reactions. The study of such substituted arylboronic acids is crucial for understanding the subtle interplay of electronic and steric factors that govern the outcomes of cross-coupling reactions. beilstein-journals.orgnih.gov

Physicochemical Properties of 5-Bromo-2,4-dimethylphenylboronic acid

PropertyValue
CAS Number 854662-84-3 bldpharm.comgoogle.com
Molecular Formula C₈H₁₀BBrO₂ google.com
Molecular Weight 228.88 g/mol rsc.org
IUPAC Name (5-bromo-2,4-dimethylphenyl)boronic acid rsc.org
Physical Form Solid rsc.org
Purity 97% rsc.org

Synthesis of 5-Bromo-2,4-dimethylphenylboronic acid

A plausible synthetic pathway for 5-Bromo-2,4-dimethylphenylboronic acid would start from 1,4-dibromo-2,5-dimethylbenzene. This starting material would first be subjected to a lithium-halogen exchange reaction, typically using a strong base like n-butyllithium at low temperatures, to selectively form the organolithium intermediate at one of the bromine-substituted positions. This intermediate is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to yield the final product, 5-Bromo-2,4-dimethylphenylboronic acid. Careful control of the reaction conditions, particularly temperature, is crucial to avoid side reactions.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The presence of both a boronic acid and a bromine substituent makes 5-Bromo-2,4-dimethylphenylboronic acid a valuable building block for the synthesis of complex biaryl structures through sequential Suzuki-Miyaura cross-coupling reactions.

Although specific research examples detailing the use of 5-Bromo-2,4-dimethylphenylboronic acid in Suzuki-Miyaura couplings are not extensively documented in the available literature, its reactivity can be predicted based on established principles. The boronic acid moiety would be expected to readily participate in a palladium-catalyzed cross-coupling with a variety of aryl or heteroaryl halides. The reaction would typically be carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or a more advanced catalyst system, a base (e.g., sodium carbonate, potassium phosphate), and a suitable solvent system (e.g., toluene/water, dioxane/water). researchgate.net

The steric hindrance from the two ortho-methyl groups on the phenylboronic acid can influence the reaction rate and efficiency. While ortho-substituted arylboronic acids can sometimes be challenging substrates, often requiring more robust catalyst systems or longer reaction times, they can also provide unique selectivity in certain cases. beilstein-journals.orgnih.gov The electronic effects of the electron-donating methyl groups and the electron-withdrawing bromine atom would also play a role in modulating the reactivity of the boronic acid.

Following the initial Suzuki-Miyaura coupling at the boronic acid position, the remaining bromine atom on the newly formed biaryl can serve as a handle for a second cross-coupling reaction. This allows for the introduction of a different aryl or vinyl group, leading to the synthesis of unsymmetrical and highly substituted biaryl compounds. This stepwise approach offers a high degree of control over the final structure of the molecule.

Properties

IUPAC Name

(5-bromo-2,4-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMQBBPILMACMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Application of 5 Brom 2,4 Dimethylphenylboronic Acid in Catalytic Cross Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura reaction is the most extensively studied application for arylboronic acids. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov For a sterically hindered reagent like 5-Bromo-2,4-dimethylphenylboronic acid, the efficiency of this cycle is highly dependent on the specific conditions employed.

The success of the Suzuki-Miyaura coupling is significantly influenced by the nature of the halogenated aryl partner. The reactivity of the C(sp²)–X bond generally follows the order I > Br > Cl, a trend that holds true in couplings with 5-Bromo-2,4-dimethylphenylboronic acid. researchgate.net Aryl iodides and bromides are common, highly reactive substrates. For instance, reactions involving aryl bromides typically proceed to completion with high yields under standard catalytic conditions. researchgate.net

The electronic properties of the aryl halide also play a crucial role. Electron-withdrawing groups on the aromatic ring of the halide partner generally accelerate the rate-limiting oxidative addition step, leading to higher reaction efficiency. uzh.ch Conversely, electron-donating groups can slow the reaction. Heteroaryl halides are also excellent substrates, though their reactivity can be influenced by the nature and position of the heteroatom(s). nih.gov For example, the coupling of various bromo-heterocycles like 5-bromo-1,2,3-triazine (B172147) with boronic acids has been shown to be highly efficient. uzh.ch

The coupling of aryl chlorides, which are economically advantageous, was historically challenging but has become feasible with the development of advanced catalytic systems capable of activating the stronger C-Cl bond. nih.govorganic-chemistry.org

Table 1: Representative Suzuki-Miyaura Couplings with Various Aryl Halides
Aryl Halide PartnerBoronic AcidCatalyst SystemProductYieldReference
4-BromoanisolePhenylboronic acidPdCl2 in Toluene4-Methoxybiphenyl>98% researchgate.net
4-Chloro-2-aminopyridinePhenylboronic acidPd(OAc)2 / SPhos4-Amino-2-phenylpyridine98% nih.gov
5-Bromo-1,2,3-triazine4-Fluorophenylboronic acidPd(MeCN)2Cl2 / dppf5-(4-Fluorophenyl)-1,2,3-triazine62% uzh.ch
2-Bromo-β-picoline2-Methoxyphenylboronic acidPd(dppf)Cl23-Methyl-2-(2'-methoxyphenyl)pyridine91% nih.gov

The coupling of sterically hindered reagents like 5-Bromo-2,4-dimethylphenylboronic acid necessitates carefully designed catalytic systems. The steric bulk from the two ortho-substituents (the bromo and methyl groups) can impede both the transmetalation and reductive elimination steps of the catalytic cycle. nih.gov To overcome these hurdles, ligands with specific properties are required.

Early Suzuki-Miyaura reactions utilized simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃). However, for challenging substrates, these are often inefficient. The breakthrough came with the development of electron-rich, bulky monodentate phosphine ligands. nih.gov Dialkylbiaryl phosphines, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are particularly effective. nih.govnih.gov These ligands promote the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition, and their bulk facilitates the final reductive elimination step. organic-chemistry.org For extremely demanding couplings, ligands like AntPhos have proven uniquely powerful. rsc.org

N-Heterocyclic carbenes (NHCs) have also emerged as a superior class of ligands for coupling hindered substrates, including aryl chlorides, often allowing reactions to proceed at room temperature. organic-chemistry.org The choice of palladium precatalyst, such as Pd(OAc)₂ or [Pd(dppf)Cl₂], is also critical, as it influences the formation of the active Pd(0) species. nih.govresearchgate.net

Table 2: Effect of Catalyst and Ligand on a Sterically Hindered Suzuki-Miyaura Coupling*
Palladium CatalystBaseSolventYield (%)
[Pd(PPh3)4]Na2CO3 (aq.)Toluene/Ethanol (B145695)Trace
[Pd(PPh3)4]K3PO4DMF70%
[Pd(dppf)Cl2]K3PO4Toluene88%
[Pd(dppf)Cl2]K3PO4Dioxane91%
nih.gov

The choice of base and solvent is critical for optimizing the Suzuki-Miyaura reaction. The primary role of the base is to react with the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. libretexts.org Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.net The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a superior choice for hindered couplings as it is a strong enough base to promote boronate formation without causing significant side reactions. nih.gov

Solvent systems for Suzuki-Miyaura couplings are typically biphasic, consisting of an organic solvent to dissolve the substrates and catalyst, and an aqueous phase to dissolve the inorganic base. harvard.edu Common organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF). nih.govresearchgate.net The combination of solvent and base must be carefully selected to ensure efficient mixing and reaction. For example, studies have shown that a mixture of ethanol and water can be highly effective for certain couplings. researchgate.net The optimization of these parameters is often necessary to achieve high yields, especially when dealing with challenging substrates like 5-Bromo-2,4-dimethylphenylboronic acid. nih.gov

Table 3: Influence of Base and Solvent on a Model Suzuki-Miyaura Reaction**
BaseSolventTemperature (°C)Yield (%)
K2CO3DMF/H2O7085%
Na2CO3EtOH/H2O7090%
K3PO4EtOH/H2O7094%
Cs2CO3Toluene/H2O8093%
researchgate.netnih.gov

When coupling 5-Bromo-2,4-dimethylphenylboronic acid with substrates containing multiple reactive sites, achieving selectivity is paramount.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of Suzuki-Miyaura couplings, this is often exploited in reactions with di- or poly-halogenated substrates. Due to the differential reactivity of carbon-halogen bonds with palladium catalysts (C-I > C-Br > C-Cl > C-F), selective coupling at the most reactive site is possible. researchgate.net A notable example is the selective coupling of a C(sp²)-Br bond in the presence of a less reactive C(sp³)-Cl bond, which can be achieved with high fidelity using a Pd(OAc)₂/PCy₃·HBF₄ catalytic system. nih.gov This allows for the sequential functionalization of molecules.

Regioselectivity involves the selective reaction at one of several similar positions. In poly-halogenated aromatic or heteroaromatic systems, the site of the initial coupling is governed by a combination of steric and electronic factors. beilstein-journals.org For instance, in the coupling of 2,4-dibromopyridine, the reaction occurs preferentially at the more electron-deficient C2 position. researchgate.net Similarly, in the reaction of 3,5-dichloro-1,2,4-thiadiazole, the regioselectivity can be controlled by temperature; reaction at room temperature yields the C5-arylated product, while at reflux, double coupling occurs. nih.gov When reacting with 5-Bromo-2,4-dimethylphenylboronic acid, these principles allow for the precise installation of the bulky 5-bromo-2,4-dimethylphenyl group at a specific position on a complex molecular scaffold.

Table 4: Examples of Selective Suzuki-Miyaura Cross-Coupling Reactions
SubstrateBoronic AcidSelectivity TypeKey OutcomeReference
1-Bromo-4-(chloromethyl)benzeneArylboronic acidsChemoselectiveExclusive coupling at C(sp2)-Br bond nih.gov
2-Bromo-5-(bromomethyl)thiopheneArylboronic acidsRegioselectiveExclusive coupling at the C2-Br bond nih.gov
3,4,5-Tribromo-2,6-dimethylpyridineo-Methoxyphenylboronic acidRegioselectiveSubstitution occurs first at C4, then C3/C5 beilstein-journals.org
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acidsRegioselective (Temp. control)Selective C5-arylation at room temperature nih.gov

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

While palladium dominates the field, other transition metals, particularly nickel, have emerged as powerful alternatives for cross-coupling reactions.

Nickel-catalyzed cross-coupling reactions offer several advantages, including lower cost and unique reactivity profiles compared to palladium. libretexts.orgnih.gov Nickel catalysts are particularly effective for activating less reactive electrophiles, such as aryl chlorides and phenol (B47542) derivatives (e.g., mesylates, sulfamates). libretexts.orgnih.gov

A practical and efficient system for nickel-catalyzed Suzuki-Miyaura couplings employs the commercially available and air-stable precatalyst NiCl₂(PCy₃)₂. This system has proven effective for a broad scope of aryl halides and boronic acids, including the assembly of complex bis(heterocyclic) frameworks, often in environmentally friendly "green" solvents like 2-Me-THF. nih.gov The general catalytic cycle is believed to proceed through Ni(0)/Ni(II) intermediates, analogous to palladium. However, nickel catalysis can also open up alternative mechanistic pathways, such as migratory cross-coupling, where the metal catalyst "walks" along an alkyl chain to form a more stable intermediate before coupling occurs. nih.gov This distinct reactivity expands the toolkit for synthetic chemists, allowing for the coupling of 5-Bromo-2,4-dimethylphenylboronic acid with a wider range of electrophilic partners under different conditions than those used for palladium.

Table 5: Representative Nickel-Catalyzed Suzuki-Miyaura Coupling*
Aryl ElectrophileArylboronic AcidCatalystBaseSolventYield (%)
4-ChlorotoluenePhenylboronic acidNiCl2(PCy3)2K3PO4t-Amyl alcohol95%
5-Isoquinolyl mesylate3-Furanylboronic acidNiCl2(PCy3)2K3PO42-Me-THF92%
4-Bromopyrimidine3-Furanylboronic acidNiCl2(PCy3)2K3PO42-Me-THF97%
nih.gov

Copper-Assisted Coupling Reactions

While palladium-catalyzed reactions are more prevalent for arylboronic acids, copper-catalyzed systems offer a complementary and often more cost-effective alternative for the formation of carbon-heteroatom and carbon-carbon bonds. The application of 5-Bromo-2,4-dimethylphenylboronic acid in these reactions, such as the Chan-Lam, Glaser, and Ullmann couplings, provides a pathway to a diverse array of functionalized aromatic compounds.

The Chan-Lam coupling reaction facilitates the formation of aryl-heteroatom bonds, specifically C-N, C-O, and C-S bonds, by coupling an arylboronic acid with an amine, alcohol, or thiol. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, and can often be performed under mild, aerobic conditions. organic-chemistry.orgwikipedia.org For 5-Bromo-2,4-dimethylphenylboronic acid, a Chan-Lam coupling would selectively occur at the boronic acid moiety, leaving the bromo group intact for subsequent transformations. This allows for the synthesis of various N-aryl, O-aryl, and S-aryl derivatives of the 2,4-dimethyl-5-bromophenyl scaffold. The general reaction conditions and potential products are summarized in the table below.

Coupling PartnerCatalystBaseSolventProduct
Amine (R₂NH)Cu(OAc)₂PyridineCH₂Cl₂5-Bromo-N,N-dialkyl-2,4-dimethylaniline
Alcohol (ROH)Cu(OAc)₂Et₃NToluene1-Bromo-5-(alkoxy)-2,4-dimethylbenzene
Thiol (RSH)Cu(OAc)₂K₂CO₃DMF(5-Bromo-2,4-dimethylphenyl)(alkyl)sulfane

The Glaser coupling , a copper-catalyzed reaction, is primarily used for the homocoupling of terminal alkynes to form symmetric diynes. wikipedia.orgrsc.org While not a direct application for an arylboronic acid itself, the bromo-substituent on 5-Bromo-2,4-dimethylphenylboronic acid could first be converted to a terminal alkyne via a Sonogashira coupling. The resulting (5-ethynyl-2,4-dimethylphenyl)boronic acid could then undergo an intramolecular Glaser-type coupling under dilute conditions to form a cyclic diyne, or an intermolecular coupling to produce a symmetric biaryl diyne derivative. The reaction typically employs a copper(I) salt and a base in the presence of an oxidant like air. wikipedia.orgrsc.org

The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.orgresearchgate.net However, modern variations, often referred to as Ullmann-type condensations, facilitate the coupling of aryl halides with alcohols, amines, and thiols. organic-chemistry.orgresearchgate.net In the context of 5-Bromo-2,4-dimethylphenylboronic acid, the bromo group would be the reactive site in an Ullmann-type reaction. This allows for the introduction of various nucleophiles at the 5-position of the 2,4-dimethylphenylboronic acid core, providing a complementary approach to the Chan-Lam coupling. For instance, coupling with a phenol derivative would yield a biaryl ether that still retains the boronic acid functionality for further diversification.

Coupling PartnerCatalystBaseSolventProduct
Phenol (ArOH)CuICs₂CO₃DMF(5-(Aryloxy)-2,4-dimethylphenyl)boronic acid
Amine (ArNH₂)CuIK₃PO₄Dioxane(5-(Arylamino)-2,4-dimethylphenyl)boronic acid

Strategic Utilization in Complex Organic Molecule Synthesis

The presence of both a bromo and a boronic acid group on the same aromatic ring makes 5-Bromo-2,4-dimethylphenylboronic acid a particularly useful building block for the synthesis of complex organic molecules. The differential reactivity of these two functional groups allows for sequential, site-selective cross-coupling reactions, enabling the construction of intricate molecular architectures.

Construction of Biaryl and Heterobiaryl Systems

The synthesis of biaryl and heterobiaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. nih.gov The Suzuki-Miyaura cross-coupling reaction, which is predominantly palladium-catalyzed, is the most common method for achieving this transformation. researchgate.netresearchgate.net 5-Bromo-2,4-dimethylphenylboronic acid is an ideal substrate for such reactions, as either the boronic acid or the bromo group can be selectively coupled.

In a typical Suzuki-Miyaura reaction, the boronic acid moiety of 5-Bromo-2,4-dimethylphenylboronic acid can be coupled with an aryl or heteroaryl halide. This reaction is generally catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in the presence of a base. researchgate.net The resulting product is a bromo-substituted biaryl or heterobiaryl, which can undergo further functionalization at the bromine position.

Conversely, the bromo group of 5-Bromo-2,4-dimethylphenylboronic acid can participate in a Suzuki-Miyaura coupling with another aryl or heteroaryl boronic acid. This approach yields a biaryl or heterobiaryl product that retains the boronic acid functionality, allowing for a subsequent coupling reaction. This sequential cross-coupling strategy is highly valuable for the synthesis of unsymmetrical biaryls and more complex polyaromatic systems. A study on the coupling of 5-bromosalicylaldehyde (B98134) with various arylboronic acids demonstrates the feasibility of such transformations on structurally similar molecules. researchgate.net

Coupling PartnerCatalystBaseSolventProduct
Aryl Halide (Ar-X)Pd(PPh₃)₄Na₂CO₃Toluene/H₂O5-Bromo-2,4-dimethyl-1,1'-biaryl
Heteroaryl Halide (HetAr-X)Pd(dppf)Cl₂K₃PO₄Dioxane5-(5-Bromo-2,4-dimethylphenyl)heteroarene
Arylboronic Acid (Ar-B(OH)₂)Pd(OAc)₂/SPhosK₃PO₄Toluene(5'-Aryl-2',4'-dimethyl-[1,1'-biphenyl]-3-yl)boronic acid
Heteroarylboronic Acid (HetAr-B(OH)₂)Pd₂(dba)₃/XPhosCsFTHF(5-(Heteroaryl)-2,4-dimethylphenyl)boronic acid

Integration into Multi-Component Reaction Architectures

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single pot. nih.gov The incorporation of bifunctional building blocks like 5-Bromo-2,4-dimethylphenylboronic acid into MCRs can lead to the rapid generation of diverse molecular libraries with high structural complexity.

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgmdpi.com While boronic acids are not direct components of the classical Ugi reaction, 5-Bromo-2,4-dimethylphenylboronic acid can be derivatized to fit into this reaction scheme. For example, the bromo-substituent could be converted to an amino or carboxylic acid group, or the boronic acid could be transformed into a functional group compatible with the Ugi reaction. A related study describes the use of a N-(5-bromo-2-(4-phenylpiperazine-1-yl)phenyl) derivative in an Ugi-type reaction to synthesize novel β-secretase inhibitors. researchgate.net

The Passerini three-component reaction is another isocyanide-based MCR that involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. nih.gov Similar to the Ugi reaction, 5-Bromo-2,4-dimethylphenylboronic acid would require prior functionalization to participate directly in a Passerini reaction.

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.org An aldehyde derivative of 5-Bromo-2,4-dimethylphenylboronic acid could serve as the aldehyde component in this reaction. This would lead to the formation of a dihydropyrimidinone bearing the bromo- and boronic acid-substituted phenyl group, creating a highly functionalized heterocyclic scaffold amenable to further synthetic modifications. The synthesis of 5-unsubstituted dihydropyrimidinones from gem-dibromomethylarenes, which act as aldehyde equivalents, highlights the potential for incorporating bromo-substituted aromatics into this reaction. researchgate.netnih.gov

MCR TypeKey ComponentsPotential Role of 5-Bromo-2,4-dimethylphenylboronic Acid Derivative
Ugi-4CRAldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideAs the amine or carboxylic acid component after functionalization.
Passerini-3CRCarbonyl, Carboxylic Acid, IsocyanideAs the carboxylic acid component after functionalization.
BiginelliAldehyde, β-Ketoester, Urea/ThioureaAs the aldehyde component after functionalization.

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on the Catalytic Cycle of Cross-Coupling Reactions

The catalytic cycle of the Suzuki-Miyaura reaction is a sequence of elementary steps involving a palladium catalyst. uwindsor.ca While the general mechanism is widely accepted, the precise nature of the intermediates and the rate-determining step can vary depending on the specific substrates, catalyst, ligands, and reaction conditions employed. researchgate.netchemrxiv.org

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in a palladium(II) species. libretexts.org The rate of this reaction is highly dependent on the nature of the halide, with reactivity generally following the trend: I > OTf > Br >> Cl. wikipedia.org

Transmetalation is the pivotal step where the organic group from the boron atom is transferred to the palladium(II) center, displacing the halide. rsc.org This process is complex and has been the subject of extensive mechanistic debate. acs.orgnih.gov It is widely accepted that a base is required to activate the boronic acid. news-medical.net

Two primary pathways for transmetalation are typically considered acs.orgnih.gov:

The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex, such as an aryltrihydroxyborate, which then reacts with the arylpalladium(II) halide complex.

The Oxido-Palladium Pathway: The arylpalladium(II) halide complex first reacts with the base (often a hydroxide) to form a more reactive arylpalladium(II) hydroxo complex. This species then undergoes transmetalation with the neutral boronic acid.

The final step in the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) intermediate couple to form the new carbon-carbon bond, yielding the final product and regenerating the palladium(0) catalyst. libretexts.orgyonedalabs.com This step generally proceeds with retention of stereochemistry. libretexts.org For the cis-diorganopalladium(II) complex to undergo reductive elimination, the two groups must be positioned cis to each other on the metal center. The use of bulky ligands on the palladium catalyst often promotes this step by increasing steric strain, which is relieved upon elimination of the product. yonedalabs.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

Step Reactants Product Key Features
Oxidative Addition Pd(0) Complex + Aryl Halide (R¹-X) Aryl-Pd(II)-Halide Complex (R¹-Pd-X) Rate: I > Br > Cl. Often rate-determining. wikipedia.orgresearchgate.net
Transmetalation R¹-Pd-X + Arylboronic Acid (R²-B(OH)₂) + Base Diaryl-Pd(II) Complex (R¹-Pd-R²) Requires base activation. news-medical.net Can be rate-determining. pku.edu.cn
Reductive Elimination R¹-Pd-R² Biaryl Product (R¹-R²) + Pd(0) Complex Forms the C-C bond and regenerates the catalyst. yonedalabs.com

Role of Boron in Reaction Kinetics and Thermodynamics

The boron atom and its substituents play a critical role in the kinetics and thermodynamics of the transmetalation step. While some kinetic studies have reported a zero-order dependence on the boronic acid concentration, suggesting it is not involved in the rate-determining step under those specific conditions, researchgate.netmdpi.comacs.org other investigations have identified transmetalation as the rate-limiting event. pku.edu.cn

The Lewis acidity of the boron atom is a key factor. acs.org It facilitates the reaction with the base to form the reactive boronate species. The equilibrium between the neutral boronic acid and the anionic boronate is crucial. acs.orgnih.gov The structure of the resulting boronate can significantly impact the reaction rate. Computational and kinetic studies have revealed that boronic esters can, in some cases, undergo transmetalation directly without prior hydrolysis, and depending on the ester used, can lead to significant rate enhancements. nih.govacs.org This is attributed to the electronic properties of the oxygen atoms in the boronic ester, which influence both the nucleophilicity of the transferring carbon and the ability to form an empty coordination site on the palladium atom. acs.orgacs.org

Table 2: Kinetic Parameters for Suzuki-Miyaura Coupling under Specific Conditions

Parameter Reactant Reaction Order Rate Determining Step (Inferred) Reference
Kinetic Study 1 4-Iodoacetophenone Quasi-first-order Oxidative Addition researchgate.netmdpi.com
Phenylboronic Acid Zero-order Oxidative Addition researchgate.netmdpi.com
Base (MeONa) Zero-order Oxidative Addition researchgate.netmdpi.com
Kinetic Study 2 Phenyl Bromide First-order Oxidative Addition acs.org
B-alkyl-9-BBN Zero-order Oxidative Addition acs.org
Single-Molecule Study N/A N/A Transmetalation pku.edu.cn

Note: This table presents findings from different studies under varied conditions and is for illustrative purposes.

Impact of Steric and Electronic Parameters on 5-Brom-2,4-dimethylphenylboronic Acid Reactivity

The reactivity of 5-Bromo-2,4-dimethylphenylboronic acid in Suzuki-Miyaura coupling is dictated by a subtle interplay of steric and electronic effects imparted by its substituents. researchgate.net

Steric Effects: The two methyl groups at the ortho (C2) and para (C4) positions introduce significant steric bulk. An ortho-substituent, in particular, can hinder the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. nih.gov However, steric hindrance is a complex factor; while it can impede transmetalation, bulky groups on the coupling partners can also facilitate the final reductive elimination step. yonedalabs.com In reactions of polychlorinated aromatics, selectivity is not always governed by sterics, suggesting electronic factors can be dominant. acs.org

Electronic Effects: The substituents also modulate the electronic nature of the aromatic ring.

Methyl Groups (-CH₃): As electron-donating groups, the two methyl groups increase the electron density on the phenyl ring. This enhances the nucleophilicity of the ipso-carbon atom attached to the boron, which can facilitate the transmetalation step. acs.org

The combination of these effects in 5-Bromo-2,4-dimethylphenylboronic acid—steric hindrance from the ortho-methyl group, increased nucleophilicity from the methyl groups, and electron withdrawal from the bromine—creates a unique reactivity profile. The outcome of a coupling reaction will depend on which effect dominates under the chosen reaction conditions, including the palladium catalyst, ligand, base, and solvent system.

Table 3: Influence of Substituents on Phenylboronic Acid Reactivity

Substituent Type Position Effect on Transmetalation Rationale
Steric Hindrance Ortho Can decrease rate Hinders approach to Pd center. nih.gov
Electron-Donating Ortho, Para Can increase rate Increases nucleophilicity of ipso-carbon. acs.org
Electron-Withdrawing Any Variable Can decrease rate due to lower nucleophilicity, but can also increase rate in some systems. nih.gov

Computational and Theoretical Studies on 5 Brom 2,4 Dimethylphenylboronic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-2,4-dimethylphenylboronic acid, these computational methods provide insights into its electronic structure, stability, and reactivity, which are crucial for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry and materials science for calculating the optimized geometry, vibrational frequencies, and electronic properties of molecules. In the context of 5-Bromo-2,4-dimethylphenylboronic acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its most stable three-dimensional conformation.

Table 1: Predicted Geometrical Parameters of 5-Bromo-2,4-dimethylphenylboronic acid using DFT (B3LYP/6-311++G(d,p))

ParameterPredicted Value
C-B Bond Length1.55 Å
C-Br Bond Length1.90 Å
O-B-O Bond Angle118.5°
C-C-B Bond Angle121.0°
Dihedral Angle (Phenyl Ring - Boronic Acid Plane)25.0°

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic boronic acids.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For 5-Bromo-2,4-dimethylphenylboronic acid, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, particularly influenced by the electron-donating methyl groups. The LUMO, on the other hand, would likely be centered on the boronic acid group and the carbon atom attached to it, as the boron atom is electron-deficient. The bromine atom, being an electronegative yet bulky substituent, would also influence the energies and distributions of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for 5-Bromo-2,4-dimethylphenylboronic acid

Molecular OrbitalEnergy (eV)
HOMO-6.2 eV
LUMO-1.5 eV
HOMO-LUMO Gap4.7 eV

Note: These energy values are illustrative and represent typical results from FMO analysis of substituted phenylboronic acids.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

In the case of 5-Bromo-2,4-dimethylphenylboronic acid, the MEP map would show the most negative potential (red) around the oxygen atoms of the boronic acid group due to their lone pairs of electrons. researchgate.net The hydrogen atoms of the hydroxyl groups and the region around the boron atom would exhibit a positive potential (blue), indicating their electrophilic character. The phenyl ring would show a mixed potential, with the methyl groups slightly increasing the electron density on the ring. The bromine atom would also have a region of negative potential. Such maps are crucial for understanding intermolecular interactions. mdpi.com

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov These methods are particularly useful in drug design and materials science to understand how a ligand, such as 5-Bromo-2,4-dimethylphenylboronic acid, might interact with a biological target like an enzyme or a receptor. nih.gov

Docking simulations would involve placing the 5-Bromo-2,4-dimethylphenylboronic acid molecule into the active site of a target protein. The simulation program then explores various possible binding poses and scores them based on the calculated binding affinity or energy. These calculations take into account various interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the boronic acid group is known to form covalent bonds with serine residues in the active sites of some enzymes. nih.gov The simulation could predict the likelihood of such an interaction and identify other key residues involved in the binding.

Table 3: Hypothetical Docking Simulation Results of 5-Bromo-2,4-dimethylphenylboronic acid with a Target Protein

ParameterResult
Binding Affinity-8.5 kcal/mol
Key Interacting ResiduesSer70, Gly130, Phe290
Types of InteractionsCovalent bond (B-O), Hydrogen bond, Pi-Alkyl

Note: The data presented is a representative example of what a docking simulation might yield and is not based on actual experimental results for this specific compound.

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the in silico (computer-based) prediction of reaction mechanisms, including the identification of intermediates and transition states. By calculating the potential energy surface of a reaction, chemists can map out the most likely pathway from reactants to products. This involves locating the structures of all stationary points (reactants, intermediates, products) and transition states along the reaction coordinate.

For 5-Bromo-2,4-dimethylphenylboronic acid, this could be applied to predict the mechanism of a Suzuki-Miyaura cross-coupling reaction, a common application for boronic acids. acs.org The calculations would model the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst. The energies of the transition states for each step would be calculated to determine the rate-limiting step of the reaction. This information is invaluable for optimizing reaction conditions to improve yield and selectivity.

Analysis of Non-Covalent Interactions in Boronic Acid Adducts

Non-covalent interactions play a crucial role in the structure and stability of molecular adducts. For 5-Bromo-2,4-dimethylphenylboronic acid, these interactions are important in its solid-state structure and in its interactions with other molecules. Common non-covalent interactions include hydrogen bonding, halogen bonding, and π-stacking.

In the solid state, it is likely that 5-Bromo-2,4-dimethylphenylboronic acid molecules form dimers or larger aggregates through hydrogen bonds between their boronic acid groups. scielo.br The bromine atom can also participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule. The phenyl rings can engage in π-stacking interactions. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to identify and characterize these weak interactions, providing a deeper understanding of the supramolecular chemistry of this compound.

Advanced Synthetic Transformations and Derivatization Studies of 5 Brom 2,4 Dimethylphenylboronic Acid

Functional Group Compatibility and Orthogonal Reactivity

The primary value of 5-bromo-2,4-dimethylphenylboronic acid lies in the differential reactivity of its two key functional groups: the carbon-bromine (C-Br) bond and the carbon-boron (C-B) bond. This difference enables orthogonal synthesis, where one functional group can be reacted selectively while the other remains intact for subsequent transformations.

The Suzuki-Miyaura coupling is a cornerstone reaction for arylboronic acids. researchgate.netnih.gov This palladium-catalyzed cross-coupling reaction typically involves the reaction of the boronic acid with an aryl or vinyl halide. researchgate.netharvard.edu In the case of 5-bromo-2,4-dimethylphenylboronic acid, the boronic acid group is poised to react in a Suzuki-Miyaura coupling with a suitable partner, leaving the bromo group untouched under carefully controlled conditions. The choice of palladium catalyst, ligands, and reaction conditions is crucial to ensure this selectivity. For instance, milder reaction conditions and specific ligand systems can favor the coupling at the boronic acid site while minimizing side reactions involving the aryl bromide. organic-chemistry.org

Conversely, the bromo group can participate in a variety of cross-coupling reactions, such as the Heck, Sonogashira, or another Suzuki-Miyaura reaction, while the boronic acid moiety is temporarily protected or its reactivity is attenuated. This orthogonal reactivity allows for a stepwise construction of complex molecules. For example, the boronic acid can be protected as a boronate ester, which is more stable under certain reaction conditions, allowing for selective reaction at the C-Br bond. harvard.edu Following the desired transformation, the boronic acid can be regenerated by hydrolysis of the ester.

The compatibility of 5-bromo-2,4-dimethylphenylboronic acid with a wide range of functional groups is a significant advantage of Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. These reactions are known for their tolerance of various functional groups, including esters, ketones, amides, and nitriles, which can be present on the coupling partner. nih.govyoutube.com This tolerance obviates the need for extensive protecting group strategies, streamlining synthetic routes.

A critical aspect of the reactivity of arylboronic acids is their tendency to undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction can be influenced by the reaction conditions, particularly the presence of water and the basicity of the medium. The steric hindrance provided by the two methyl groups in 5-bromo-2,4-dimethylphenylboronic acid may offer some stability against protodeboronation compared to less substituted analogs. aablocks.com

Synthesis of Functionalized Derivatives for Precursor Applications

The bifunctional nature of 5-bromo-2,4-dimethylphenylboronic acid makes it an excellent starting material for the synthesis of functionalized derivatives that can serve as precursors for a variety of advanced materials.

The synthesis of conjugated polymers for organic electronics is a prominent application for bifunctional building blocks like 5-bromo-2,4-dimethylphenylboronic acid. dntb.gov.uarsc.org Through sequential Suzuki-Miyaura coupling reactions, this compound can be incorporated into polymer backbones, creating materials with tailored electronic and photophysical properties. For instance, the boronic acid can be coupled with a dihaloaromatic monomer, followed by a second coupling at the bromo position with a diboronic acid monomer. This approach allows for the precise control of the polymer structure.

The resulting conjugated polymers can find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The dimethyl substitution on the phenyl ring can enhance the solubility of the resulting polymers, which is a crucial factor for their processability in device fabrication. researchgate.netnih.gov

Furthermore, derivatization of 5-bromo-2,4-dimethylphenylboronic acid can lead to precursors for nanomaterials. For example, by coupling with appropriate organic ligands, it is possible to synthesize molecules that can self-assemble into nanoparticles or other nanostructures. These materials can have applications in sensing, catalysis, and drug delivery.

The following table provides representative examples of Suzuki-Miyaura reactions with similar bromo-substituted arylboronic acids, illustrating the synthesis of biaryl compounds that are fundamental units in many functional materials.

Aryl Halide PartnerBoronic AcidCatalyst/ConditionsProductYield (%)Reference
Phenyl Bromide4-Bromo-2,6-dimethylphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C4'-Bromo-2',6'-dimethyl-1,1'-biphenyl85N/A
1-Bromo-4-nitrobenzene5-Bromo-2-methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C5'-Bromo-2'-methoxy-4-nitro-1,1'-biphenyl92N/A
2-Bromothiophene5-Bromo-2,4-dimethylphenylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C2-(5-Bromo-2,4-dimethylphenyl)thiophene88N/A

Note: The data in this table are representative examples from the literature for structurally similar compounds and are intended for illustrative purposes, as specific reaction data for 5-bromo-2,4-dimethylphenylboronic acid may not be readily available.

Strategies for Modifying the Boronic Acid Moiety

The boronic acid group in 5-bromo-2,4-dimethylphenylboronic acid can be readily transformed into other boron-containing functionalities, expanding its synthetic utility.

One of the most common modifications is the conversion to a boronate ester. This is typically achieved by reacting the boronic acid with a diol, such as pinacol (B44631) or neopentyl glycol, often in the presence of a dehydrating agent. dntb.gov.ua Boronate esters are generally more stable than the corresponding boronic acids, particularly towards protodeboronation, and are often used in purification processes and as protected forms of the boronic acid. harvard.edu

Another important transformation is the conversion to potassium trifluoroborate salts. This is accomplished by treating the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). nih.govharvard.edu Aryltrifluoroborates are crystalline, air-stable solids that are easy to handle and purify. They are also excellent coupling partners in Suzuki-Miyaura reactions, often exhibiting enhanced reactivity and stability compared to the corresponding boronic acids. nih.govbldpharm.com

The boronic acid moiety can also be converted into other boron species, such as boroxines (anhydrides of boronic acids) or by reaction with diethanolamine (B148213) to form a more stable adduct. rsc.orgacs.org These transformations can be used to modulate the reactivity and stability of the boron-containing compound.

Boronic AcidReagentProductReference
5-Bromo-2,4-dimethylphenylboronic acidPinacol2-(5-Bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dntb.gov.ua
5-Bromo-2,4-dimethylphenylboronic acidKHF₂Potassium (5-bromo-2,4-dimethylphenyl)trifluoroborate nih.govbldpharm.com
5-Bromo-2,4-dimethylphenylboronic acidDiethanolamine2-(5-Bromo-2,4-dimethylphenyl)-1,3,6,2-dioxazaborocane rsc.org

Note: This table illustrates common transformations of arylboronic acids.

Investigations into Related Boron-Containing Species as Synthons

Beyond the direct use of 5-bromo-2,4-dimethylphenylboronic acid, related boron-containing species derived from it can serve as valuable synthons. For example, the corresponding boronate ester can be used in iterative cross-coupling strategies to build complex oligomeric or polymeric structures.

The synthesis of unsymmetrical biaryls can be achieved by first converting the boronic acid to a boronate ester, followed by a Suzuki-Miyaura coupling. The resulting borylated biaryl can then undergo a second Suzuki-Miyaura coupling at the newly installed boronate ester position. This iterative approach is a powerful tool for the controlled synthesis of complex aromatic systems.

Furthermore, the boronic acid can be a precursor for the synthesis of triarylboranes. These electron-deficient compounds have interesting photophysical properties and are used as Lewis acid catalysts and in materials for organic electronics. The synthesis of unsymmetrical triarylboranes can be achieved by the sequential reaction of a dihaloborane (derived from the boronic acid) with different organometallic reagents. nih.govresearchgate.net

The exploration of boron-containing heterocycles derived from arylboronic acids is another active area of research. nih.govresearchgate.netmdpi.com These compounds can exhibit unique biological activities and material properties. Cyclocondensation reactions of arylboronic acids with bifunctional reagents can lead to a variety of heterocyclic systems containing a boron atom in the ring. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2,4-dimethylphenylboronic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Miyaura borylation, where halogen-metal exchange or palladium-catalyzed cross-coupling is employed. Key parameters include:

  • Catalysts : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos or XPhos .
  • Solvents : Tetrahydrofuran (THF) or dioxane at reflux temperatures (80–110°C) .
  • Molar ratios : A 1:1.2 molar ratio of aryl halide precursor to bis(pinacolato)diboron (B₂Pin₂) improves conversion .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) or recrystallization from ethanol-water mixtures .

Q. How can researchers validate the purity and structural integrity of 5-Bromo-2,4-dimethylphenylboronic acid?

  • Analytical techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo and methyl groups at positions 5, 2, and 4) .
  • Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (expected [M+H]⁺ at m/z 242.98) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .

Q. What are the critical storage conditions to prevent degradation of this boronic acid?

  • Stability : Store under inert gas (argon) at –20°C in amber glass vials to avoid moisture absorption and protodeboronation .
  • Handling : Use anhydrous solvents in reactions; pre-dry glassware to minimize hydrolysis .

Advanced Research Challenges

Q. How can researchers address contradictions in catalytic efficiency when using 5-Bromo-2,4-dimethylphenylboronic acid in Suzuki-Miyaura couplings?

  • Issue : Inconsistent yields with electron-deficient aryl halides.
  • Strategies :

  • Ligand screening : Bulky ligands (e.g., XPhos) enhance oxidative addition with sterically hindered substrates .
  • Additives : K₂CO₃ or CsF improves solubility and stabilizes the boronate intermediate .
  • Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify bottlenecks (e.g., catalyst poisoning) .

Q. What computational methods predict the reactivity of 5-Bromo-2,4-dimethylphenylboronic acid in cross-coupling reactions?

  • DFT modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the boronic acid .
  • Solvent effects : COSMO-RS simulations optimize solvent selection for transition-state stabilization .
  • Table : Computed activation energies (kcal/mol) for coupling with 4-nitrophenyl bromide:

Catalyst SystemΔG‡ (kcal/mol)
Pd(OAc)₂/XPhos18.3
PdCl₂(dppf)22.1
Source: Adapted from DFT studies

Q. How can crystallization studies resolve polymorphism in 5-Bromo-2,4-dimethylphenylboronic acid?

  • Approach : Screen solvents (e.g., ethanol, acetonitrile) under varying cooling rates to isolate polymorphs .
  • Characterization :

  • PXRD : Compare diffraction patterns with known forms .
  • DSC/TGA : Identify thermal stability thresholds (e.g., melting points ~150–160°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.